molecular formula C10H15ClN2O2 B15297512 N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride

N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride

Cat. No.: B15297512
M. Wt: 230.69 g/mol
InChI Key: YNGMLZDKEZJJLB-UHFFFAOYSA-N
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Description

N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride is an organic compound with the molecular formula C10H14N2O2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acetamide group attached to a phenyl ring, which is further substituted with an aminoethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride typically involves the reaction of 4-(2-aminoethoxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-(2-aminoethoxy)aniline} + \text{acetic anhydride} \rightarrow \text{N-[4-(2-aminoethoxy)phenyl]acetamide} ]

The product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and acetamide groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its therapeutic potential in various medical conditions.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-aminoethoxy)phenyl]acetamide
  • N-[4-(2-aminoethoxy)phenyl]acetamide sulfate
  • N-[4-(2-aminoethoxy)phenyl]acetamide phosphate

Uniqueness

N-[4-(2-aminoethoxy)phenyl]acetamide hydrochloride is unique due to its specific chemical structure and properties. The presence of the hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C10H15ClN2O2

Molecular Weight

230.69 g/mol

IUPAC Name

N-[4-(2-aminoethoxy)phenyl]acetamide;hydrochloride

InChI

InChI=1S/C10H14N2O2.ClH/c1-8(13)12-9-2-4-10(5-3-9)14-7-6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H

InChI Key

YNGMLZDKEZJJLB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCN.Cl

Origin of Product

United States

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